cis-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole Hydrochloride
Overview
Description
cis-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole Hydrochloride: is a chemical compound with the molecular formula C₉H₁₇ClN₂O₂ It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole Hydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting a suitable dicarbonyl compound with an amine under acidic conditions.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced via esterification. This involves reacting the pyrrole derivative with ethyl chloroformate in the presence of a base such as triethylamine.
Hydrogenation: The resulting compound is then subjected to hydrogenation to reduce the double bonds in the pyrrole ring, forming the hexahydropyrrolo structure.
Formation of the Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the ethoxycarbonyl group may be oxidized to form carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, potentially altering its structural features.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Fully hydrogenated pyrrole derivatives.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
cis-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which cis-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole Hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- cis-5-Carboxy-1H-hexahydropyrrolo[3,4-b]pyrrole Hydrochloride
- cis-5-Methoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole Hydrochloride
- cis-5-Acetoxy-1H-hexahydropyrrolo[3,4-b]pyrrole Hydrochloride
Uniqueness
cis-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole Hydrochloride is unique due to the presence of the ethoxycarbonyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents, such as carboxy, methoxycarbonyl, or acetoxy groups.
Properties
IUPAC Name |
ethyl (3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-2-13-9(12)11-5-7-3-4-10-8(7)6-11;/h7-8,10H,2-6H2,1H3;1H/t7-,8+;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPIHLPVPPQQAZ-KZYPOYLOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2CCNC2C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1C[C@@H]2CCN[C@@H]2C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363166-35-1 | |
Record name | Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid, hexahydro-, ethyl ester, hydrochloride (1:1), (3aR,6aR)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363166-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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